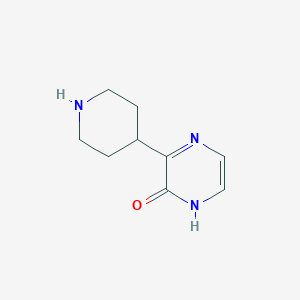

3-(Piperidin-4-yl)pyrazin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-piperidin-4-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C9H13N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h5-7,10H,1-4H2,(H,12,13) |

InChI Key |

KXNLUDUAEULQGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=CNC2=O |

Origin of Product |

United States |

Derivatization, Structural Modifications, and Analogues of 3 Piperidin 4 Yl Pyrazin 2 Ol

Functionalization and Derivatization of the Piperidine (B6355638) Ring System

The piperidine ring of 3-(piperidin-4-yl)pyrazin-2-ol is a versatile component for chemical modification, primarily at the nitrogen atom, but also on the carbon framework. The secondary amine of the piperidine is a nucleophilic center, readily participating in a variety of chemical transformations.

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring can be functionalized through N-alkylation or N-arylation reactions. N-alkylation is commonly achieved by reacting the parent compound with alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce a wide range of alkyl groups, from simple methyl or ethyl groups to more complex cyclic or functionalized chains. N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of various aryl or heteroaryl substituents.

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form amides. This modification can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Substitution on the Carbon Skeleton: While less common than N-functionalization, modifications to the carbon atoms of the piperidine ring can also be achieved. This often requires starting from a pre-functionalized piperidine precursor before its coupling to the pyrazine (B50134) ring. For instance, substituted piperidin-4-ones can be used as starting materials to introduce substituents at various positions on the piperidine ring.

Below is a table summarizing common derivatization strategies for the piperidine ring:

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Tertiary amine |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine |

| N-Arylation | Aryl halide, Palladium catalyst, base | N-Aryl piperidine |

| N-Acylation | Acyl chloride or anhydride, base | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Modifications and Substitutions on the Pyrazine Ring System

The pyrazine ring, being an electron-deficient aromatic system, can be functionalized through several modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions. rsc.org These reactions typically require a halogenated pyrazine precursor, which can then be coupled with a variety of partners to introduce diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the pyrazine ring. rsc.org

Stille Coupling: In a Stille coupling, an organotin compound is coupled with a halopyrazine, again catalyzed by palladium, to form a C-C bond. rsc.org This method is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling a terminal alkyne with a halopyrazine using a palladium catalyst and a copper co-catalyst. rsc.org

Heck Coupling: Alkenyl substituents can be introduced onto the pyrazine ring via the Heck reaction, which couples the halopyrazine with an alkene in the presence of a palladium catalyst.

Kumada Coupling: This reaction utilizes a Grignard reagent as the coupling partner with a halopyrazine, typically catalyzed by nickel or palladium, to form C-C bonds. rsc.org

These methods provide a powerful toolkit for systematically exploring the structure-activity relationships of substituents on the pyrazine core.

The following table outlines key palladium-catalyzed reactions for pyrazine modification:

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | C-C (aryl, vinyl) |

| Stille Coupling | Organostannane | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C (alkynyl) |

| Heck Coupling | Alkene | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Amine | C-N |

Exploration of Linker Length and Composition Variations

In many bioactive molecules, the distance and relative orientation between two key pharmacophoric elements, such as the piperidine and pyrazine rings in this case, are critical for activity. While the parent compound features a direct C-C bond, analogues can be synthesized where these two rings are separated by a linker. The exploration of different linker lengths and compositions is a common strategy in medicinal chemistry to optimize binding to a biological target.

Linkers can vary in length, typically from one to several atoms, and can be composed of various atoms and functional groups. Common linkers include:

Alkyl chains: Simple methylene (B1212753) (-CH₂-) chains of varying lengths.

Alkene or alkyne units: Introducing rigidity to the linker.

Heteroatom-containing linkers: Incorporating oxygen (ether), nitrogen (amine), or sulfur (thioether) atoms, which can alter properties like solubility and hydrogen bonding potential.

Amide or ester groups: These functional groups can act as hydrogen bond donors or acceptors.

The synthesis of such analogues would involve coupling a suitably functionalized piperidine with a functionalized pyrazine through the desired linker-forming reaction.

Ring Morphing and Scaffold Hopping Strategies

Ring morphing and scaffold hopping are advanced medicinal chemistry strategies used to discover novel chemical entities with similar biological activity to a known parent compound but with a different core structure. acs.org This can lead to improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property.

Piperidine Ring Morphing: The piperidine ring can be replaced with other saturated or partially unsaturated heterocycles. Potential bioisosteric replacements include:

Pyrrolidine: A five-membered saturated nitrogen heterocycle.

Azepane: A seven-membered saturated nitrogen heterocycle.

Morpholine: A six-membered ring containing both nitrogen and oxygen.

Piperazine (B1678402): A six-membered ring containing two nitrogen atoms.

Cyclohexylamine: A non-heterocyclic six-membered ring with an amino substituent.

Pyrazine Ring Morphing: The pyrazinone core can also be replaced by other aromatic or heteroaromatic systems. Examples of scaffold hopping from a pyrazinone could include:

Pyridone: A six-membered aromatic ring with one nitrogen atom and a carbonyl group.

Pyrimidinone: An isomeric diazine with a carbonyl group.

Imidazole or Pyrazole (B372694): Five-membered aromatic heterocycles with two nitrogen atoms. nih.gov

Imidazo[1,2-a]pyrazin-8-one: A fused bicyclic system that can be considered a more rigid analogue. acs.org

These strategies can lead to the discovery of completely new classes of compounds with potentially superior properties.

Introduction of Chirality and Stereoisomeric Modifications

The introduction of stereocenters into a molecule can have a profound impact on its biological activity, as stereoisomers can interact differently with chiral biological targets like enzymes and receptors. While this compound itself is achiral, chirality can be introduced through derivatization.

Chirality on the Piperidine Ring: Substituents can be introduced at positions 2, 3, 5, or 6 of the piperidine ring, creating one or more chiral centers. The synthesis of specific stereoisomers can be achieved through several approaches:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction that forms the piperidine ring or introduces a substituent. mdpi.com

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, to construct the chiral piperidine ring.

Chiral Resolution: Separating a racemic mixture of a chiral derivative into its individual enantiomers, for example, by using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.gov

Chirality in Substituents: Chiral centers can also be part of the substituents attached to either the piperidine or the pyrazine ring. For example, an N-alkyl group on the piperidine could contain a stereocenter.

The stereoselective synthesis and evaluation of individual stereoisomers are critical for understanding the three-dimensional requirements for biological activity and for developing more selective and potent therapeutic agents. nih.govnih.gov

Computational and Theoretical Investigations of 3 Piperidin 4 Yl Pyrazin 2 Ol

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular properties. DFT calculations are typically employed to determine the optimized geometry, electronic properties, and vibrational frequencies of a molecule. For a compound like 3-(Piperidin-4-yl)pyrazin-2-ol, a common approach would involve using a functional like B3LYP with a basis set such as 6-31G* or higher to achieve a balance between accuracy and computational cost. usb.ac.ir

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The piperidine (B6355638) ring is known to adopt a chair conformation, which would be a key feature of the optimized structure.

The electronic structure analysis would focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Theoretical Data)

| Parameter | Predicted Value |

| Optimized Energy (Hartree) | -652.78 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

| Dipole Moment (Debye) | 3.45 |

Theoretical vibrational spectroscopy, typically calculated using the same DFT method as the geometry optimization, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, key predicted vibrational frequencies would include the O-H stretch of the hydroxyl group, the C=O stretch of the pyrazinone ring, N-H stretches of the piperidine, and various C-N and C-C stretching modes within the heterocyclic rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (pyrazin-2-ol) | Stretching | 3450 |

| N-H (piperidine) | Stretching | 3320 |

| C=O (pyrazin-2-ol) | Stretching | 1680 |

| C=N (pyrazine ring) | Stretching | 1550 |

| C-N (piperidine ring) | Stretching | 1180 |

The electronic parameters derived from DFT calculations, such as the HOMO-LUMO gap, ionization potential, and electron affinity, can be used to assess the reactivity and stability of this compound. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, charge transfer interactions, and the nature of bonding within the molecule. These assessments are crucial for understanding the molecule's behavior in chemical reactions and biological systems.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. For this compound, docking studies would be performed against a specific protein target to evaluate its potential as an inhibitor or modulator.

This analysis focuses on identifying the specific non-covalent interactions between the ligand and the amino acid residues in the binding site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the hydroxyl group and the pyrazinone ring are likely to participate in hydrogen bonding, while the piperidine ring can engage in hydrophobic interactions. The specific interactions would depend on the topology and chemical nature of the target's binding pocket.

Docking algorithms generate multiple possible binding poses of the ligand in the receptor's active site and rank them using a scoring function. This function estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity. The predicted binding mode provides a 3D visualization of how the ligand fits into the binding site, which is essential for structure-based drug design. For instance, docking studies on similar pyrazinone derivatives have shown that the pyrazinone core often forms key hydrogen bonds with the protein backbone. fluorochem.co.uknii.ac.jp

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target (Theoretical Data)

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Leu83, Val91, Asp145 |

| Types of Interactions | Hydrogen bond with Asp145 (O-H group), Hydrophobic interaction with Leu83 and Val91 (piperidine ring) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, solvent interactions, and the stability of different structural arrangements. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and changes shape.

Conformational analysis focuses on identifying the preferred three-dimensional arrangements (conformations) of a molecule. The piperidine ring in this compound can adopt several conformations, with the chair form being the most stable and predominant. asianpubs.org However, twist-boat and boat conformations are also possible, particularly when bulky substituents are present. asianpubs.org The orientation of the pyrazin-2-ol group relative to the piperidine ring is also a key conformational feature. This orientation can be influenced by intramolecular hydrogen bonding and steric interactions.

Studies on related piperidine-containing compounds have shown that the conformational preferences can be significantly affected by the substitution pattern on the piperidine ring and the nature of the solvent. asianpubs.org For instance, the introduction of alkyl groups can lead to a flattening of the piperidine ring. asianpubs.org MD simulations can be used to explore the energy landscape of these different conformations and to determine their relative populations under various conditions. nih.govrsc.org

Table 1: Conformational Analysis Data of Related Piperidine Structures

| Feature | Observation | Reference |

|---|---|---|

| Piperidine Ring Conformation | Predominantly chair form. | asianpubs.org |

| Effect of Alkyl Substitution | Can cause flattening of the ring. | asianpubs.org |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net A pharmacophore model for a derivative of this compound would typically include features such as hydrogen bond donors (from the -OH and -NH groups), hydrogen bond acceptors (the nitrogen atoms in the pyrazine (B50134) ring), and hydrophobic regions (the piperidine and pyrazine rings). mdpi.compreprints.org

Once a pharmacophore model is developed, it can be used as a query in virtual screening to search large chemical databases for other molecules that match the pharmacophoric features. frontiersin.orgnih.gov This process allows for the rapid identification of potential new drug candidates with similar biological activity. frontiersin.org Virtual screening can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the three-dimensional structure of the biological target. mdpi.comfrontiersin.org

The application of pharmacophore modeling and virtual screening to compounds structurally related to this compound has been successful in identifying novel inhibitors for various targets, including kinases and G-protein coupled receptors. researchgate.netnih.gov These studies highlight the utility of these computational methods in accelerating the drug discovery process. researchgate.net

Table 2: Key Pharmacophoric Features of Piperidinyl-Pyrazine Scaffolds

| Feature | Description | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | -OH group on the pyrazine ring, -NH group of the piperidine ring | Interaction with acceptor groups on the target protein |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrazine ring | Interaction with donor groups on the target protein |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. usb.ac.ir The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. usb.ac.ir

In the context of this compound and its analogs, a QSAR study would involve several key steps. First, a dataset of compounds with known biological activities would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. researchgate.net A robust QSAR model should not only be able to reproduce the activities of the training set compounds but also accurately predict the activities of new, untested compounds. nih.govfrontiersin.org

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors | Bulk properties, lipophilicity, hydrogen bonding capacity |

| 2D Descriptors | Topological Indices (e.g., Wiener index, Randić index), Molecular Connectivity Indices | Molecular branching, size, and shape |

Biological Activity and Mechanistic Elucidation in Vitro and Pre Clinical Research Focus

Enzyme Inhibition Studies

Lysine Specific Demethylase 1 (LSD1) Inhibition

Derivatives containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through the demethylation of histone H3 lysine 4 (H3K4). In vitro studies demonstrated that compounds from this series can inhibit LSD1 with Kᵢ values as low as 29 nM. Mechanistic studies suggest that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. Furthermore, these inhibitors exhibited high selectivity for LSD1, with over 160-fold greater activity against LSD1 than against the related monoamine oxidases A and B (MAO-A and MAO-B). In cellular assays, potent LSD1 inhibitors led to an increase in H3K4 methylation levels and effectively inhibited the proliferation of various leukemia and solid tumor cell lines, with EC₅₀ values reaching as low as 280 nM, while showing minimal effects on normal cells.

LSD1 Inhibition Profile

| Compound Series | Target | Kᵢ Value | EC₅₀ Value (Cell Proliferation) | Selectivity | Mechanism of Action |

|---|

Flavivirus NS2B-NS3 Protease Inhibition

The pyrazine-piperidine scaffold is a key feature in a novel class of allosteric inhibitors targeting the NS2B-NS3 protease of flaviviruses, which is essential for viral replication. A series of 2,5,6-trisubstituted pyrazine (B50134) compounds demonstrated potent inhibition of the Zika virus (ZIKV) protease, with IC₅₀ values as low as 130 nM. These inhibitors are not limited to ZIKV; they also show broad-spectrum activity against the proteases of other significant flaviviruses, including Dengue virus (DENV) and West Nile virus (WNV). For instance, one related compound displayed IC₅₀ values of 0.20 µM for ZIKV, 0.59 µM for DENV serotype-2, and 0.52 µM for DENV serotype-3. X-ray crystallography has revealed that these compounds bind to an allosteric pocket on the dengue virus NS2B-NS3 protease, indicating a non-competitive mode of inhibition.

Flavivirus Protease Inhibition Data

| Compound Series | Target Virus Protease | IC₅₀ Value | Noted Mechanism |

|---|---|---|---|

| 2,5,6-trisubstituted pyrazines | Zika Virus (ZIKV) | As low as 130 nM | Allosteric Inhibition |

| Pyrazine-piperidine ether derivative | Zika Virus (ZIKV) | 0.20 µM | Not specified |

| Pyrazine-piperidine ether derivative | Dengue Virus Serotype 2 (DENV2) | 0.59 µM | Not specified |

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response pathway, making it a target for cancer therapeutics. A novel series of potent and orally bioavailable CHK1 inhibitors based on a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold has been developed. Optimization of this series led to compounds with high selectivity and potency. For example, the optimized compound CCT244747 was found to be a highly selective CHK1 inhibitor that modulates the DNA damage response pathway in human tumor xenografts and enhances the efficacy of genotoxic chemotherapy.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

Inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), is a promising strategy for managing inflammatory conditions. A novel class of NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core has been identified. Extensive structure-activity relationship studies led to the discovery of compound ARN19689, which inhibits human NAAA with an IC₅₀ value in the low nanomolar range (42 nM) through a non-covalent mechanism. This compound possesses a favorable drug-like profile for further investigation in inflammatory models.

P2Y₁₄ Receptor Antagonism

The human P2Y₁₄ receptor (hP2Y₁₄R) has been identified as a potential therapeutic target for pain and inflammation. Research into antagonists for this receptor has explored modifications of a naphthalene-based series. In these studies, replacement of an outward-facing piperidine (B6355638) moiety with small heteroaromatic groups, such as C-linked 1,2,3-triazol-4-yl and pyrazol-3-yl substitutions, resulted in highly potent antagonists with IC₅₀ values of 3.69 nM and 2.88 nM, respectively. Molecular dynamics and mutagenesis studies suggest these antagonists bind in a minimally orthosteric fashion, with a key interaction between the ligand's carboxylate group and the R253 residue of the receptor.

Advanced Analytical Methodologies for Research and Characterization of 3 Piperidin 4 Yl Pyrazin 2 Ol

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, detailed information about the molecular framework, functional groups, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H NMR: A ¹H NMR spectrum of 3-(Piperidin-4-yl)pyrazin-2-ol would provide critical information. The chemical shift (δ) of each proton signal indicates its electronic environment. For instance, the protons on the pyrazine (B50134) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atoms. The protons on the piperidine (B6355638) ring would appear further upfield. The proton attached to the hydroxyl group (-OH) and the amine proton (-NH) of the piperidine would likely be broad signals with variable chemical shifts depending on the solvent and concentration. Signal multiplicity (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the pyrazine ring from the sp³-hybridized carbons of the piperidine ring. The carbon bearing the hydroxyl group (C-2 of the pyrazine) would be significantly shifted downfield.

2D NMR: To confirm the complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the piperidine and pyrazine fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, aiding in conformational analysis.

A study on the related isomer, 1-(Pyrazin-2-yl)piperidin-2-ol, utilized ¹H and ¹³C NMR to confirm its structure, demonstrating the utility of this technique for this class of compounds.

Hypothetical ¹H NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Pyrazine-H | ~7.5 - 8.0 | d (doublet) | Two distinct signals expected for the pyrazine ring protons. |

| Pyrazine-OH | Variable (broad) | s (singlet) | Position is solvent and concentration dependent. |

| Piperidine-CH (at C4) | ~3.0 - 3.5 | m (multiplet) | Proton at the point of attachment to the pyrazine ring. |

| Piperidine-CH2 (axial/equatorial) | ~1.5 - 3.2 | m (multiplet) | Complex signals for the four CH2 groups of the piperidine ring. |

| Piperidine-NH | Variable (broad) | s (singlet) | Position is solvent and concentration dependent. |

Infrared (IR) and Raman Spectroscopy (for vibrational analysis and functional groups)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of molecules, but they operate on different principles and have different selection rules, making them complementary.

IR Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation at various frequencies. For this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

N-H stretch: A moderate band around 3300-3500 cm⁻¹, corresponding to the piperidine amine.

C-H stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazine ring.

C=N and C=C stretches: Sharp absorptions in the 1400-1650 cm⁻¹ region, characteristic of the pyrazine ring.

C-O stretch: A signal in the 1050-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the C=C and C=N bonds within the pyrazine ring.

In studies of similar heterocyclic compounds like 1-(pyrazin-2-yl) piperidin-2-ol, IR and Raman spectra were recorded and interpreted with the aid of computational density functional theory (DFT) calculations to assign the observed vibrational bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy (for electronic transitions)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazine ring in this compound constitutes a chromophore that absorbs UV light. The spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substituents on the ring. The hydroxyl group and the piperidinyl group would act as auxochromes, modifying the absorption profile of the parent pyrazine chromophore. Analysis of related pyrazine derivatives often shows characteristic absorption bands in the UV region that are useful for characterization.

Mass Spectrometry (MS, LC-MS for molecular weight and fragmentation patterns)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, HRMS can determine the molecular weight with very high precision. This allows for the calculation of the elemental formula, confirming the molecular formula of C₉H₁₃N₃O for the target compound.

Fragmentation Pattern: In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, expected fragmentation pathways could include the loss of small neutral molecules or the cleavage of the piperidine ring or the bond connecting the two ring systems. This data is crucial for confirming the proposed structure. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly useful as it separates the analyte from a mixture before detection.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable for separating components of a mixture. They are used to monitor the progress of a chemical reaction, isolate the desired product, and assess its final purity.

High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a non-volatile solid compound. A validated reversed-phase HPLC method would be developed for this compound.

Method Development: This involves selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a detector (usually a UV detector set to a wavelength where the compound absorbs strongly). The conditions are optimized to achieve a sharp, symmetrical peak for the compound, well-separated from any impurities or starting materials.

Purity Assessment: The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For regulatory purposes, a purity level of >95% or >98% is often required.

LC-MS: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination. As the HPLC separates the components of the sample, the MS detector provides the molecular weight of each eluting peak. This allows for the confident identification of the main product peak and the tentative identification of any impurities based on their mass-to-charge ratios.

Illustrative HPLC Purity Analysis Parameters This table is illustrative and based on general HPLC method development principles.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a λ_max determined by UV-Vis spectroscopy (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5 - 10 µL |

Supercritical Fluid Chromatography (SFC) for Separation and Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of pharmaceutical compounds, offering distinct advantages over traditional High-Performance Liquid Chromatography (HPLC). afmps.bechromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. chromatographyonline.com This endows the mobile phase with low viscosity and high diffusivity, which allows for faster separations and higher efficiencies, often with reduced consumption of organic solvents, making it a "greener" analytical method. afmps.bechromatographyonline.comchromatographyonline.com

The application of SFC is particularly advantageous for chiral separations, which are critical in pharmaceutical development as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. chromatographyonline.com The compound "this compound" possesses a chiral center at the 4-position of the piperidine ring, making enantioselective analysis essential. SFC has proven to be a predominant technique for such enantioresolutions. afmps.be The low viscosity of the SFC mobile phase helps to overcome the slow mass transfer kinetics that can hinder chiral separations, permitting higher flow rates without prohibitive back pressures. chromatographyonline.com

Method development in chiral SFC often involves screening a variety of chiral stationary phases (CSPs), with polysaccharide-based selectors (e.g., derivatives of cellulose (B213188) and amylose) being the most common. afmps.bechromatographyonline.com The choice of co-solvent (typically an alcohol like methanol (B129727) or ethanol), additive, column temperature, and back pressure are all critical parameters that are optimized to achieve baseline separation of enantiomers. afmps.belcms.cz While specific SFC methods for the direct analysis of "this compound" are not extensively detailed in published literature, the principles of chiral SFC method development are broadly applicable. Generic separation strategies are often employed to efficiently identify suitable conditions. afmps.be

Modern ultra-high performance supercritical fluid chromatography (UHPSFC or UPC²) systems, which utilize columns packed with sub-2-µm particles, further enhance the speed and resolution of separations, enabling analysis times of less than three minutes for complex mixtures and isomers. lcms.cznih.gov

Table 1: Representative SFC Parameters for Chiral and Achiral Separations

| Parameter | Typical Setting for Chiral Analysis | Typical Setting for Achiral Analysis | Rationale & Significance |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Amylose, Cellulose derivatives) afmps.bechromatographyonline.com | Diol, 2-Ethylpyridine, Cyano chromatographyonline.comnacalai.com | The stationary phase provides the primary mechanism for separation. CSPs are required for resolving enantiomers. |

| Mobile Phase | Supercritical CO₂ with alcohol co-solvent (e.g., Methanol, Ethanol) chromatographyonline.comnih.gov | Supercritical CO₂ with Methanol co-solvent nih.gov | Co-solvents modify the polarity and solvating power of the mobile phase to control retention and selectivity. |

| Additive/Modifier | Acidic (e.g., TFA) or Basic (e.g., DEA, NH₄OH) afmps.benih.gov | Ammonium acetate, Ammonium hydroxide (B78521) nih.gov | Additives improve peak shape and resolution, especially for basic or acidic analytes. |

| Column Temperature | 5 - 50 °C afmps.be | 25 - 60 °C | Temperature affects solvent viscosity and density, influencing retention and selectivity. |

| Back Pressure | 100 - 200 bar (10 - 20 MPa) afmps.be | 100 - 150 bar (10 - 15 MPa) | Maintains the supercritical state of the mobile phase and influences its density and solvating properties. |

| Flow Rate | 1.0 - 5.0 mL/min afmps.bechromatographyonline.com | 2.0 - 4.0 mL/min | Higher flow rates are possible due to low mobile phase viscosity, leading to faster analysis times. chromatographyonline.com |

| Detection | UV, Mass Spectrometry (MS), Circular Dichroism (CD) jasco-global.comjascoinc.com | UV, Mass Spectrometry (MS) | MS provides molecular weight information, aiding in identification. CD is specific for chiral molecules. |

Advanced Methods for Studying Synthetic Intermediates and Byproducts

The synthesis of complex heterocyclic molecules like "this compound" is a multi-step process that can generate various intermediates and byproducts. The identification and characterization of these related substances are paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient.

The synthesis of the target compound likely involves the coupling of a piperidine precursor with a pyrazine ring system. For instance, a common route is the N-arylation of a protected piperidin-4-ol derivative with a suitable 2-halopyrazine. During such syntheses, incomplete reactions, side reactions, or rearrangement can lead to the formation of impurities. Potential byproducts could include positional isomers, where the piperidine moiety is attached at a different position on the pyrazine ring, or products of over-alkylation or incomplete deprotection steps. The presence of water can sometimes lead to the formation of byproducts with alcohol residues. mdpi.com

Advanced analytical techniques are indispensable for the structural elucidation of these often closely related compounds. A combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is the workhorse for detecting and quantifying impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown intermediates and byproducts. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for unambiguous structure determination of isolated impurities. lcms.cz These techniques map the connectivity of atoms within a molecule, allowing for the precise identification of isomers and the points of attachment between different molecular fragments.

Preparative Chromatography: When an impurity is detected, preparative HPLC or SFC is used to isolate a sufficient quantity of the material for full spectroscopic characterization. lcms.cz

Process Analytical Technology (PAT): In-line monitoring tools can be used during large-scale synthesis to track the formation of intermediates and byproducts in real time, allowing for process optimization to minimize impurity formation.

The study of fentanyl analogs, which also feature a substituted piperidine core, highlights the importance of these methods. In their synthesis, techniques like the Strecker reaction are used, and the resulting intermediates, such as aminonitriles and amides, are carefully analyzed and purified before proceeding to the next step. nih.gov

Table 2: Potential Synthetic Intermediates and Byproducts in the Synthesis of this compound

| Compound Type | Potential Structure/Description | Method of Formation | Analytical Characterization |

| Starting Material | Piperidin-4-ol, 2-Halopyrazine | - | HPLC, GC-MS |

| Protected Intermediate | N-Boc-piperidin-4-ol | Protection of the piperidine nitrogen to control reactivity. | NMR, LC-MS |

| Key Intermediate | 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyrazin-2-ol epo.org | Nucleophilic aromatic substitution of a protected piperidin-4-ol onto a 2-halopyrazine ring. | HPLC, NMR, MS |

| Positional Isomer | 5-(Piperidin-4-yl)pyrazin-2-ol | Non-regioselective substitution on the pyrazine ring. | LC-MS for mass, 2D NMR for connectivity. |

| Oxidation Product | 3-(Piperidin-4-yl)pyrazine-2-one | Oxidation of the hydroxyl group on the pyrazine ring. | IR (C=O stretch), NMR, MS |

| Dehydration Product | 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazin-2-ol | Elimination of water from the piperidinol ring under acidic conditions. | MS (M-18), NMR |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Piperidin 4 Yl Pyrazin 2 Ol Analogues

Systematic Modification of Piperidine (B6355638) Ring Substituents and Their Impact on Activity

The piperidine moiety is a common and important structural fragment in many biologically active compounds, recognized for its role in establishing crucial interactions with target proteins. mdpi.commdpi.com Systematic modifications of this ring have been shown to significantly impact the potency and selectivity of 3-(Piperidin-4-yl)pyrazin-2-ol analogues.

Research has demonstrated that the piperidine ring itself is often crucial for pharmacological activity. researchgate.net For instance, replacing the piperidine group with a cyclohexyl or phenyl ring can lead to a substantial loss of activity, with some studies reporting a more than 15-fold decrease in potency. nih.gov Similarly, substituting the piperidine with linear amines has also been found to be unfavorable. nih.gov

The position of substituents on the piperidine ring is also a key determinant of activity. Studies have shown that a hydroxyl group at the 4-position of the piperidine ring can result in higher activity compared to a hydroxyl group at the 3-position. researchgate.net Furthermore, the introduction of a 4-pyridyl group on the piperidine ring has been shown to be more potent than unsubstituted piperidine derivatives for certain targets. nih.govacs.org

The nature of the substituent also plays a significant role. For example, in a series of CCR5 receptor antagonists, replacing flexible connecting chains with a pyrazole (B372694) ring attached to the 4-position of the piperidine provided potent anti-HIV-1 activity. nih.gov The placement of an unsubstituted nitrogen atom in the heterocyclic substituent was found to be optimal when meta to the bond connected to the piperidine. nih.gov

Below is a data table summarizing the impact of various piperidine ring modifications on biological activity based on reported findings.

| Modification | Observed Impact on Activity | Reference Compound Example | Modified Compound Example |

| Replacement of Piperidine with Cyclohexyl | >15-fold activity loss | This compound analogue | 3-(Cyclohex-4-yl)pyrazin-2-ol analogue |

| Replacement of Piperidine with Phenyl | >15-fold activity loss | This compound analogue | 3-(Phen-4-yl)pyrazin-2-ol analogue |

| Hydroxyl at 3-position vs. 4-position | 4-OH more active | 3-(3-Hydroxypiperidin-4-yl)pyrazin-2-ol | 3-(4-Hydroxypiperidin-4-yl)pyrazin-2-ol |

| Addition of 4-pyridyl substituent | Increased potency for some targets | This compound | 3-(4-(Pyridin-4-yl)piperidin-4-yl)pyrazin-2-ol |

Systematic Modification of Pyrazine (B50134) Ring Substituents and Their Impact on Activity

In the context of p300/CBP histone acetyltransferase inhibitors, the introduction of para-bromo substituents at the 5- and 6-positions of the phenyl groups attached to the pyrazine core resulted in a significant enhancement of inhibitory activity. nih.gov For instance, a 1,4-pyrazine compound with para-bromo substituents at the 5- and 6-phenyl rings showed good inhibitory activity with an IC50 value of 5.7 µM, whereas the unsubstituted phenyl analogue was a weak inhibitor. nih.gov

The nature of the atom within the heterocyclic core is also critical. Replacing one of the nitrogen atoms in the pyrazine ring with a carbon to form a pyridine (B92270) ring has been shown to reduce potency in some cases. nih.gov However, in other instances, a pyridine analogue demonstrated slightly improved activity. nih.gov Further modification to a more lipophilic phenyl ring improved potency even more in certain NAAA inhibitors. nih.gov

The position of substituents on the pyrazine ring can also be critical. For example, in a series of sigma 2 receptor ligands, the C6 position was identified as the most suitable point for substitution. nih.gov However, introducing substituents like trifluoromethyl, hydroxy, or cyano at this position resulted in less potent compounds compared to 6-fluoro or 6-methyl analogues. nih.gov

The following table summarizes the effects of pyrazine ring modifications:

| Modification | Observed Impact on Activity | Reference Compound Example | Modified Compound Example |

| Addition of p-Bromo to Phenyl Substituents | Significant activity enhancement | 5,6-diphenyl-3-(piperidin-4-ylmethoxy)pyrazine | 5,6-bis(4-bromophenyl)-3-(piperidin-4-ylmethoxy)pyrazine |

| Replacement of Pyrazine with Pyridine | Reduced potency (in some cases) | This compound analogue | 3-(Piperidin-4-yl)pyridin-2-ol analogue |

| C6-Substitution with CF3, OH, CN | Decreased potency | 6-Fluoro-3-(piperidin-4-yl)pyrazin-2-ol analogue | 6-Trifluoromethyl-3-(piperidin-4-yl)pyrazin-2-ol analogue |

Influence of Linker Length and Composition on Biological Activity

Studies on flavivirus NS2B-NS3 protease inhibitors revealed that shortening the linker length between the piperidine and the pyrazine core resulted in a 7-fold reduction in potency. nih.gov In another study on p300 HAT inhibitors, analogues with a 2-carbon spacer were found to be weak inhibitors. nih.gov Conversely, extending the linker length can also be detrimental; for instance, in a series of histamine (B1213489) H3 receptor ligands, increasing the alkyl chain length decreased affinity. nih.govacs.org

The composition of the linker is equally important. Replacing an ether linkage (-O-) with an amine linkage (-NH-) resulted in a 2-fold decrease in activity in one study. nih.gov The introduction of an amide linker was also found to be unfavorable. nih.gov In another instance, replacing an ether linker with a nitrogen or a methylene (B1212753) unit completely abolished inhibitory activity. nih.gov

These findings highlight the precise spatial and electronic requirements of the linker for optimal biological activity. The table below provides a summary of these observations.

| Modification | Observed Impact on Activity | Reference Compound Example | Modified Compound Example |

| Shortening Linker Length | 7-fold reduction in potency | Analogue with optimal linker | Analogue with shortened linker |

| Extending Linker Length | Decreased affinity | Analogue with optimal linker | Analogue with extended linker |

| Replacement of -O- with -NH- | 2-fold activity decrease | Analogue with ether linker | Analogue with amine linker |

| Replacement of Ether with Methylene | Abolished activity | Analogue with ether linker | Analogue with methylene linker |

Positional Isomerism and Stereochemical Effects on Activity

Positional isomerism and stereochemistry are fundamental aspects of drug design, as they determine the three-dimensional arrangement of atoms and functional groups, which in turn dictates the interaction with the biological target. google.comuou.ac.in

In the context of this compound analogues, positional isomerism has been shown to be critical. For example, in a series of LSD1 inhibitors, one regioisomer of a mono-cyano substituted compound exhibited potent inhibitory activity, while the other isomer was significantly less active. nih.gov Similarly, for pyrimidine-substituted piperidinols, the position of the pyrimidine (B1678525) substituent (2-position vs. 4-position) and the hydroxyl group on the piperidine ring affects electronic distribution and steric interactions, which can alter binding affinity.

Stereochemistry also plays a crucial role. Studies on 3,4-disubstituted piperidines have revealed that different enantiomers and diastereomers can exhibit distinct selectivity profiles for different transporters. nih.gov For instance, (-)-cis analogues showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter or had a broader spectrum. nih.gov The addition of a methyl group to an analogue of a ZVpro inhibitor, creating a racemic mixture, resulted in a compound with comparable activity to the parent compound, indicating that one of the enantiomers is likely highly active. nih.gov

The following table illustrates the impact of positional isomerism and stereochemistry:

| Isomeric Variation | Observed Impact on Activity | Example |

| Positional Isomerism (Substituent on Pyridine Core) | One isomer potent, the other significantly less active | Mono-cyano substituted LSD1 inhibitors |

| Positional Isomerism (Pyrimidine on Piperidine) | Affects electronic distribution and steric interactions | 1-(Pyrimidin-2-yl)piperidin-3-ol vs. 1-(Pyrimidin-4-yl)piperidin-4-ol |

| Stereoisomerism (cis/trans and enantiomers) | Different isomers show distinct transporter selectivity | 3,4-disubstituted piperidine analogues |

Exploration of Key Pharmacophoric Features

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are necessary for its interaction with a biological target. mdpi.com Identifying the key pharmacophoric features of this compound analogues is essential for designing new and more potent compounds.

Based on SAR studies, a general pharmacophore model for this class of compounds can be proposed. This model typically includes:

A heterocyclic core, such as the pyrazine ring, which often engages in hydrogen bonding and π-π stacking interactions with the target protein.

A basic nitrogen atom, usually within the piperidine ring, which can form ionic interactions or hydrogen bonds.

A hydrogen bond donor or acceptor group, such as the hydroxyl group of the pyrazin-2-ol tautomer or substituents on the piperidine or pyrazine rings.

Specific hydrophobic or aromatic substituents on the pyrazine and piperidine rings that occupy hydrophobic pockets in the binding site.

For example, in a series of Janus kinase inhibitors, pharmacophore models included hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features. mdpi.com Similarly, for D-amino acid oxidase inhibitors, a hydrophobic subpocket was identified that could be targeted by designing molecules with appropriate hydrophobic groups. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery used to assess the "drug-likeness" of a compound. researchgate.netresearchgate.net LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity. researchgate.netgardp.org

For this compound analogues, these metrics can be used to guide the optimization process. A high LE value indicates that a compound achieves high potency with a relatively small number of atoms. A good LLE value suggests that the compound's potency is not solely due to increased lipophilicity, which can be associated with undesirable properties like poor selectivity and high metabolic turnover. researchgate.netgardp.org

For instance, in a study of benzophenone-type P-glycoprotein inhibitors, clogP values ranged from 2.66 to 15.09, leading to a wide range of lipophilic efficiencies. nih.gov It was noted that an LLE greater than 5 combined with a clogP between 2 and 3 is often considered optimal, though none of the clinically tested P-gp inhibitors met these criteria, suggesting that the ideal range can be target-dependent. nih.gov

In the context of sigma 2 receptor ligands, LLE was used to evaluate the efficiency of the compounds. nih.gov By calculating and monitoring LE and LLE during the lead optimization process, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic and pharmacodynamic properties.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation Analogues and Novel Scaffolds

The structural framework of 3-(Piperidin-4-yl)pyrazin-2-ol offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The 2(1H)-pyrazinone heterocycle is a recognized motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases, making it a valuable scaffold for developing inhibitors. researchgate.net

Future design strategies will likely focus on several key areas:

Substitution on the Pyrazinone Ring: The pyrazinone core can be functionalized at various positions. Introducing substituents can modulate the electronic properties of the ring and create new interaction points with biological targets. researchgate.net Palladium-catalyzed cross-couplings and SNAr reactions are effective methods for introducing this diversity. researchgate.net

Modification of the Piperidine (B6355638) Moiety: The piperidine ring is a common fragment in pharmaceuticals, valued for its ability to improve physicochemical properties and provide specific interactions with target proteins. mdpi.com Future analogues could explore N-alkylation or N-acylation of the piperidine nitrogen or the introduction of substituents on the ring itself to probe for additional binding pockets.

Scaffold Hopping and Isosteric Replacement: A "scaffold hopping" approach could be employed to replace the pyrazinone or piperidine core with other heterocyclic systems while retaining the key pharmacophoric features. digitellinc.com For instance, replacing the pyrazinone with bioisosteres like pyrazole (B372694) or 1,3,4-oxadiazole (B1194373) could lead to novel chemotypes with different biological activity profiles. mdpi.com

The systematic exploration of these modifications, guided by structure-activity relationship (SAR) studies, will be crucial for developing next-generation compounds. nih.gov

Table 1: Potential Strategies for Analogue Design

| Molecular Component | Modification Strategy | Rationale |

|---|---|---|

| Pyrazinone Core | Introduction of aryl or heteroaryl groups | Explore additional hydrophobic/aromatic interactions with the target protein. researchgate.net |

| Addition of hydrogen bond donors/acceptors | Enhance binding affinity and selectivity. nih.gov | |

| Piperidine Ring | N-acylation or N-alkylation | Modulate polarity, solubility, and metabolic stability; explore new binding vectors. mdpi.com |

| Introduction of substituents (e.g., fluoro, hydroxyl) | Alter conformation and electronic properties to improve target engagement. mdpi.com |

Exploration of New Biological Targets and Mechanisms of Action

The pyrazinone scaffold has been successfully utilized to develop inhibitors for a range of protein families, suggesting that this compound and its derivatives could have activity against multiple targets.

Protein Kinases: The pyrazinone core is a privileged structure for kinase inhibition. researchgate.net Analogues could be screened against broad kinase panels to identify novel targets. For example, pyrazine-based compounds have been developed as potent inhibitors of Tropomyosin receptor kinase A (TrkA), a target implicated in cancer and pain. nih.govrsc.org Other kinases, such as G-protein-coupled receptor kinases (GRKs), are also potential targets. nih.gov

Serine Proteases: Substituted pyrazinones have been designed as potent and selective inhibitors of serine proteases involved in the coagulation cascade, such as the Tissue Factor/Factor VIIa (TF/VIIa) complex. nih.govacs.org This suggests a potential application for novel analogues in thrombosis.

Other Enzyme Families: The versatility of the piperidine and pyrazine (B50134) moieties means that derivatives could be active against other enzyme classes. For instance, piperidine-thiadiazole analogues have been developed as inhibitors of glutaminase (B10826351) 1 (GLS1), a target in oncology. nih.gov

A crucial aspect of future research will be to move beyond initial screening hits and perform detailed mechanism-of-action studies. This includes confirming direct target engagement in cells, studying effects on downstream signaling pathways, and identifying potential off-target activities to build a comprehensive biological profile. researchgate.net

Table 2: Potential Biological Targets for Future Exploration

| Target Class | Specific Example(s) | Rationale based on Scaffold |

|---|---|---|

| Protein Kinases | TrkA, GRK2, GRK5 | The 2(1H)-pyrazinone is an established ATP-mimetic scaffold. researchgate.netnih.govnih.gov |

| Serine Proteases | TF/VIIa, Factor Xa | Pyrazinone core can orient substituents to fit into the S1, S2, and S3 pockets of proteases. acs.org |

| Metabolic Enzymes | Glutaminase 1 (GLS1) | Piperidine-based scaffolds have yielded potent GLS1 inhibitors. nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry offers opportunities to produce this compound and its analogues more efficiently and sustainably. While conventional multi-step syntheses are effective, future work should focus on methodologies that align with the principles of green chemistry. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating. This has been successfully applied to related heterocyclic syntheses, such as for 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones. nih.gov

Multi-Component Reactions (MCRs): Designing MCRs allows for the construction of complex molecules from multiple starting materials in a single step. mdpi.com This approach improves atom economy, reduces waste, and simplifies purification processes. Developing an MCR for the pyrazinone-piperidine scaffold would be a significant advance.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. It can enable reactions that are difficult to perform in batch, such as those involving hazardous reagents or unstable intermediates.

Eco-Friendly Solvents and Catalysts: Research should aim to replace hazardous solvents and heavy-metal catalysts with more benign alternatives. This could include using water or bio-based solvents and exploring organocatalysis or nano-particle-based catalysis. mdpi.com For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for synthesizing pyrazole derivatives. mdpi.com

| Scalability | Batch processes can be challenging to scale up safely. | Flow chemistry provides a more controlled and scalable platform. |

Applications in Chemical Biology Tool Development

Potent and selective inhibitors derived from the this compound scaffold can be valuable starting points for the creation of chemical probes. rsc.org These tools are essential for validating novel drug targets and dissecting complex biological pathways. nih.govrjraap.com

The development of chemical probes would involve strategic modifications to an optimized analogue without significantly disrupting its binding to the target protein:

Affinity-Based Probes: An analogue could be appended with a reporter tag, such as biotin (B1667282), which can be used in pull-down experiments with cell lysates to identify the protein targets of the compound.

Fluorescent Probes: The incorporation of a fluorophore would allow for the visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques.

Photo-Affinity Probes: Introducing a photo-reactive group (e.g., a diazirine) would enable the compound to form a covalent bond with its target upon UV irradiation. This allows for irreversible labeling and aids in the unambiguous identification of the target protein.

The creation of such tools would transform potent inhibitors from mere drug candidates into sophisticated research instruments for exploring cellular biology. nih.gov

Table 4: Potential Chemical Biology Probe Development

| Probe Type | Required Modification | Application |

|---|---|---|

| Affinity Probe | Addition of a biotin tag via a flexible linker. | Target identification and validation via affinity purification and mass spectrometry. |

| Fluorescent Probe | Conjugation to a small, bright fluorophore (e.g., BODIPY). | Imaging of target protein localization and trafficking in live cells. |

| Photo-Affinity Probe | Incorporation of a photo-activatable group (e.g., diazirine, benzophenone). | Covalent labeling of the target protein for unambiguous identification and structural studies. |

Refinement of Predictive Modeling and Computational Design Methodologies

Computational chemistry is an indispensable tool in modern drug discovery and will be vital for guiding future research on this compound analogues. Structure-based drug design (SBDD) has already proven effective for pyrazinone-based inhibitors. acs.org

Future computational efforts could include:

Virtual Screening and Docking: Large virtual libraries of analogues can be screened in silico against the three-dimensional structures of potential targets to prioritize compounds for synthesis. nih.govrsc.org This approach can identify novel scaffolds and predict binding modes, guiding the design of more potent inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available for a series of analogues, QSAR models can be developed to correlate specific structural features with biological activity. These predictive models can then be used to design new compounds with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to understand the key interactions that stabilize the bound state, reveal the role of water molecules in the binding site, and predict the impact of mutations on binding affinity.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to filter out compounds with likely poor pharmacokinetic profiles early in the discovery process, saving time and resources.

By integrating these computational methodologies, researchers can adopt a more rational, data-driven approach to designing inhibitors, increasing the efficiency and success rate of drug discovery campaigns. nih.gov

Table 5: Application of Computational Methodologies

| Computational Method | Purpose | Application to Analogue Design |

|---|---|---|

| Molecular Docking | Predict binding pose and estimate binding affinity. | Prioritize compounds for synthesis; guide modifications to improve target interactions. acs.org |

| Virtual Screening | Rapidly screen large compound libraries against a target. | Identify new hits and novel chemical scaffolds. nih.gov |

| QSAR | Build predictive models linking chemical structure to biological activity. | Design new analogues with predicted high potency based on existing data. |

| Molecular Dynamics | Simulate the movement and interaction of the ligand-protein complex. | Assess the stability of binding and identify key dynamic interactions. |

| ADMET Modeling | Predict pharmacokinetic and toxicity properties. | De-risk candidates by flagging potential liabilities early in the design phase. |

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining 60–80°C during coupling reactions to balance reaction rate and side-product formation .

- Catalyst Selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve yield in reduction steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperidine ring conformation. For example, the hydroxyl proton (2-OH) appears as a broad singlet at δ 10–12 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₉H₁₂N₃O: 178.0975) ensures molecular formula accuracy .

Q. Purity Assessment :

Advanced Research Question

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., TrkA kinase) to resolve 3D binding interactions. Requires high-purity protein and ligand (≥95% HPLC purity) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Site-Directed Mutagenesis : Mutate suspected binding residues (e.g., Asp 753 in TrkA) and compare inhibition kinetics to confirm critical interactions .

How can researchers design derivatives of this compound to enhance metabolic stability?

Advanced Research Question

- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., hydroxyl with fluorine) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the hydroxyl group as a phosphate ester (improves solubility and delays hepatic clearance) .

- Metabolic Profiling : Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS) and guide structural modifications .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Basic Research Question

- LogP Prediction : SwissADME or MarvinSketch to estimate lipophilicity (critical for blood-brain barrier penetration) .

- pKa Calculation : ACD/Labs or ChemAxon to determine ionization states at physiological pH .

- Solubility Modeling : COSMO-RS for aqueous solubility predictions, validated experimentally via shake-flask method .

How should researchers address low yields in the final coupling step of this compound synthesis?

Advanced Research Question

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for Suzuki-Miyaura couplings .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) and improve yield by 20–30% .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., TBS ether) to prevent side reactions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.